Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
CAS No.: 299922-25-1
VCID: VC10978855
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- - 299922-25-1](/images/structure/VC10978855.png)
Description |
Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- is a synthetic compound characterized by its unique triazole-thioether moiety and a fluorophenyl ethanone backbone. Such compounds are of interest due to their potential applications in medicinal chemistry, particularly as bioactive agents with antifungal, antibacterial, or anticancer properties. SynthesisThe synthesis of this compound typically involves the reaction of a 4-fluorophenyl ethanone derivative with a triazole-thiol precursor under controlled conditions. A general example includes:
This method ensures high yields and purity of the final product while maintaining the integrity of sensitive functional groups . Applications and Biological RelevanceCompounds containing triazole and thioether linkages are widely studied for their pharmacological properties:
Further in silico studies reveal that such compounds exhibit promising binding affinities for key biological targets like 5-lipoxygenase (5-LOX), making them candidates for anti-inflammatory drug development . Crystallographic Data
The crystal structure confirms the presence of weak hydrogen bonding interactions and a planar arrangement between the fluorophenyl and ethanone groups . Limitations and Future DirectionsWhile the compound demonstrates significant potential in preliminary studies, further research is needed to:
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CAS No. | 299922-25-1 | ||||||||||
Product Name | Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- | ||||||||||
Molecular Formula | C17H14FN3OS | ||||||||||
Molecular Weight | 327.4 g/mol | ||||||||||
IUPAC Name | 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | ||||||||||
Standard InChI | InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3 | ||||||||||
Standard InChIKey | ARSGBHLXHQNDKF-UHFFFAOYSA-N | ||||||||||
SMILES | CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | ||||||||||
Canonical SMILES | CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | ||||||||||
PubChem Compound | 755370 | ||||||||||
Last Modified | Nov 23 2023 |
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